Syndyphalin SD-33

Description

Properties

IUPAC Name |

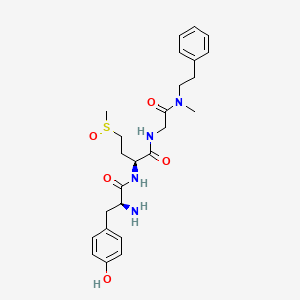

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[2-[methyl(2-phenylethyl)amino]-2-oxoethyl]-4-methylsulfinylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O5S/c1-29(14-12-18-6-4-3-5-7-18)23(31)17-27-25(33)22(13-15-35(2)34)28-24(32)21(26)16-19-8-10-20(30)11-9-19/h3-11,21-22,30H,12-17,26H2,1-2H3,(H,27,33)(H,28,32)/t21-,22-,35?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLERTHCRZKXZSG-OYIWYEQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)C(CCS(=O)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC1=CC=CC=C1)C(=O)CNC(=O)[C@H](CCS(=O)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Characterization and Synthetic Approaches for Syndyphalin Sd 33

Structural Classification as a Synthetic Tripeptide

Chemical Composition and Related Analogues in the Syndyphalin Series

The exact chemical composition of Syndyphalin SD-33 as a tripeptide is not definitively established in publicly accessible scientific databases. However, information on related compounds in the syndyphalin series, which are generally tetrapeptides, can provide insight into the types of amino acid residues that may be involved.

One of the well-characterized analogues is Syndyphalin-20. bachem.comchemsrc.comnih.gov Its structure is defined as H-Tyr-D-Met(O)-Gly-Phe-ol, which is L-tyrosyl-S-oxo-D-methionyl-glycyl-L-phenylalaninol. bachem.comchemsrc.comnih.gov Another related compound is Syndyphalin SD-25, which is identified as H-Tyr-d-Met(O)-Gly-Phe-ol. jpt.com The syndyphalins are considered a novel class of synthetic Met-enkephalin analogues. jpt.com

The development of such analogues often involves modifications to the peptide sequence to enhance certain properties. nih.govnih.gov These modifications can include the substitution of amino acids or alterations to the chemical structure. nih.govnih.gov The study of these analogues is crucial for understanding structure-activity relationships.

Research Methodologies for the Chemical Synthesis of this compound

The synthesis of peptides like this compound is typically achieved through solid-phase peptide synthesis (SPPS). jpt.comnih.govnih.gov This method, pioneered by Robert Bruce Merrifield, has become a standard for peptide synthesis due to its efficiency and amenability to automation. powdersystems.comjpt.com

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. powdersystems.combachem.compeptide.com The process begins by anchoring the C-terminal amino acid to the resin. powdersystems.compeptide.com The synthesis then proceeds by adding amino acids one by one in the desired sequence. jpt.com Each addition cycle consists of two main steps: the deprotection of the N-terminal amino group of the resin-bound peptide and the coupling of the next protected amino acid. nih.gov

To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with temporary protecting groups. nih.gov The use of excess reagents helps to drive the coupling reactions to completion. nih.gov After each step, the excess reagents and byproducts are easily removed by washing the resin. bachem.compeptide.com

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and all protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). powdersystems.com The crude peptide is then purified, often using high-performance liquid chromatography (HPLC). powdersystems.com For the synthesis of a tripeptide like this compound, this process would involve three cycles of amino acid addition.

Pharmacological Mechanisms of Action of Syndyphalin Sd 33

Interaction with Neuroendocrine Pathways

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a central neuroendocrine system responsible for regulating stress responses, metabolism, and immune function tennessee.edu. Syndyphalin SD-33 has been observed to transiently elevate circulating cortisol levels tennessee.eduresearchgate.net. Cortisol, the primary glucocorticoid, is secreted by the adrenal cortex under the stimulation of ACTH, which is itself regulated by CRH from the hypothalamus tennessee.edu. Opioid compounds are known modulators of the HPA axis; acute administration of opioids can lead to increased levels of ACTH and glucocorticoids tennessee.edu. The stress associated with events such as weaning in young animals can also modify the HPA axis, leading to the upregulation of proopiomelanocortin (POMC), a precursor for both ACTH and endogenous opioids like endorphins tennessee.edu. The observed increase in cortisol following SD-33 administration suggests its involvement in modulating the stress response pathway.

Influence on Appetite-Regulating Neuronal Circuits

A significant effect of this compound is its capacity to stimulate feed intake (FI) makhillpublications.cotennessee.eduresearchgate.netresearchgate.netusda.gov. Studies in sheep and pigs have consistently demonstrated that SD-33 administration leads to an increase in food consumption makhillpublications.cotennessee.eduresearchgate.netresearchgate.netusda.gov. This effect is thought to stem from SD-33 acting as an appetite stimulant, potentially counteracting the reduced feed intake and growth lag often observed during critical periods like weaning tennessee.edu.

The mechanism by which SD-33 enhances appetite is believed to involve the modulation of key neuropeptides within the hypothalamus. Opioid agonists, including SD-33, can upregulate the activity of appetite-stimulating peptides such as agouti-related peptide (AGRP) and neuropeptide Y (NPY) tennessee.edu. Concurrently, they may suppress the synthesis and release of appetite-suppressing peptides like α-melanocyte-stimulating hormone (α-MSH), a product of POMC cleavage tennessee.edu. The efficacy of SD-33 in increasing feed intake may also be influenced by the presence and severity of stress experienced by the animal tennessee.edu.

Cross-talk with the Melanocortinergic Pathway (MC4R, AGRP)

The melanocortinergic system plays a pivotal role in energy homeostasis, with the melanocortin-4 receptor (MC4R) being a critical regulator of appetite and body weight researchgate.netmc4r.org.ukjcrpe.org. This system involves the interaction of peptides like α-MSH, which typically suppresses appetite, and AGRP, which acts as an antagonist to MC4R, thereby promoting food intake researchgate.netmc4r.org.uk.

Research indicates that opioids can influence this pathway. Specifically, opioids may decrease the expression of MC4R, which in turn could reduce the binding affinity of both AGRP and α-MSH tennessee.edu. Studies investigating the effects of SD-33 on hypothalamic gene expression in pigs have revealed several key findings:

Treatment with SD-33 led to a reduction in the expression of the μ-opioid receptor (MOR) in the hypothalamus on days 1 and 4 post-administration, suggesting a potential downregulation of its own receptor nih.govresearchgate.net.

While weaning alone increased hypothalamic MC4R expression in control pigs, this effect was attenuated in pigs treated with SD-33 nih.gov.

The expression of AGRP, a key orexigenic peptide, was found to be increased in SD-33 treated pigs at 4 days post-weaning, but showed a decrease by day 7 nih.govresearchgate.net.

A significant positive correlation was observed between the expression levels of MOR and MC4R across different treatment groups and time points nih.gov.

These observations collectively suggest that SD-33 partially counteracts the effects of weaning on crucial appetite-regulating genes. Its actions appear to be mediated, at least in part, through the μ-opioid receptor and involve significant cross-talk with the melanocortinergic pathway nih.govresearchgate.netresearchgate.net.

Table 1: Effect of this compound on Hypothalamic Gene Expression in Pigs

| Gene/Receptor | Time Point Post-Weaning | Treatment Group Comparison | Relative Expression Change | Citation |

| MOR | Day 1 | SD-33 vs. VEH | Decreased | nih.gov |

| MOR | Day 4 | SD-33 vs. VEH | Decreased | nih.gov |

| MC4R | Day 1 | VEH vs. Pre-weaning | Increased | nih.gov |

| MC4R | Day 1 | SD-33 vs. Pre-weaning | No significant change | nih.gov |

| AGRP | Day 1 | SD-33 vs. VEH | No significant change | nih.gov |

| AGRP | Day 4 | SD-33 vs. VEH | Increased | nih.govresearchgate.net |

| AGRP | Day 7 | SD-33 vs. VEH | Decreased | nih.govresearchgate.net |

VEH: Vehicle control; SD-33: this compound treatment.

Subcellular and Molecular Signaling Cascades Activated by this compound

The primary molecular target for this compound is the μ-opioid receptor (MOR) biosyn.comtennessee.edunih.govtennessee.eduresearchgate.netresearchgate.net. Binding of SD-33 to MOR initiates intracellular signaling cascades. The ability of the opioid antagonist naloxone (B1662785) to block SD-33-induced growth hormone (GH) secretion provides strong evidence for MOR mediation biosyn.comtennessee.edu.

SD-33 has been shown to transiently increase circulating concentrations of GH in various species, including sheep, rats, and pigs tennessee.eduresearchgate.netusda.govscience.gov. GH is a critical hormone that promotes protein synthesis and amino acid uptake in muscle tissue, thereby supporting growth tennessee.edu.

Beyond its effects on appetite and growth hormones, SD-33 also appears to influence immune function. Opioids are known to modulate immune responses by altering immune cell chemotaxis and function makhillpublications.co. Studies have reported that SD-33 administration can increase circulating monocyte numbers tennessee.eduporkgateway.org. This immunomodulatory effect may enhance the capacity of young animals, particularly during stressful periods like weaning, to cope with potential pathogenic challenges tennessee.eduporkgateway.org.

The observed changes in gene expression, such as the downregulation of MOR and the alterations in MC4R and AGRP expression, indicate that SD-33 triggers complex intracellular signaling cascades. These cascades likely involve G-protein coupled receptor (GPCR) signaling pathways downstream of MOR activation, leading to changes in gene transcription and protein synthesis that ultimately regulate appetite and immune responses nih.govresearchgate.net.

Table 2: Effect of this compound on Circulating Hormone Levels

| Hormone | Time Post-Injection | Species/Model | Observed Effect | Citation |

| GH | 1-1.5 hours | Pigs | Transient Increase | researchgate.net |

| Cortisol | 3.5-4 hours | Pigs | Transient Increase | researchgate.net |

| GH | ~30 minutes | Rats | Peak Levels | tennessee.edu |

| GH | ~90 minutes | Hogs | Increased | tennessee.edu |

Physiological Effects of Syndyphalin Sd 33 in Preclinical Animal Models

Regulation of Appetite and Feed Intake

Syndyphalin SD-33 has demonstrated notable effects on the regulation of appetite and feed intake across various preclinical animal models. Its influence has been observed in stimulating feed consumption, mitigating stress-related anorexia, and modulating key genes in the hypothalamus that are responsible for appetite control.

Research has shown that this compound can increase feed intake in multiple species. In sheep, intravenous administration of this compound led to a significant increase in feed intake at 48 hours post-treatment. nih.gov Similarly, in recently weaned pigs, a single intramuscular injection of this compound resulted in an increase in daily feed intake. nih.gov

One study in sheep demonstrated that both 0.05 and 0.1 micromol/kg body weight doses of this compound increased feed intake at 48 hours compared to a saline control. nih.gov The higher dose also showed an increase at 24 hours. scribd.com

The period of weaning is a significant stressor for young animals, often leading to reduced feed intake, or anorexia. Studies in recently weaned pigs have indicated that this compound may help to alleviate the negative effects of this stress on appetite. Treatment with this compound at the time of weaning was found to partially counteract the effects of weaning stress on key appetite-regulating genes within 24 hours. researchgate.net This suggests a potential role for this compound in mitigating stress-induced anorexia.

This compound's effects on appetite appear to be mediated, at least in part, by its influence on the expression of genes in the hypothalamus that are critical for appetite regulation. In a study on recently weaned pigs, this compound treatment was associated with changes in the expression of the mu-opioid receptor (MOR), melanocortin 4 receptor (MC4R), and agouti-related peptide (AGRP). researchgate.net

Specifically, the expression of MOR was lower in pigs treated with this compound on days 1 and 4 post-weaning, suggesting a downregulation of the receptor by the compound. researchgate.net Expression of hypothalamic MC4R was increased in saline-treated pigs at 1 day post-weaning, but not in those treated with this compound. researchgate.net Furthermore, at 4 days post-weaning, AGRP expression was greater in the this compound treated pigs, though it was lower by day 7. researchgate.net

Interactive Data Table: Hypothalamic Gene Expression in Weaned Pigs Treated with this compound

| Gene | Day 1 Post-Weaning | Day 4 Post-Weaning | Day 7 Post-Weaning |

| MOR | Decreased | Decreased | Not significantly different |

| MC4R | No significant change (compared to pre-weaning) | Not reported | Not reported |

| AGRP | No significant change | Increased | Decreased |

Data derived from a study on the effects of weaning and this compound on the expression of melanocortinergic appetite-regulating genes in swine. researchgate.net

Inflammatory challenges, such as those induced by lipopolysaccharide (LPS), a component of gram-negative bacteria, are known to cause a reduction in feed intake. Research in sheep has investigated whether this compound can counteract this effect. While this compound alone increased feed intake, it did not reverse the suppression of feed intake caused by LPS. nih.govresearchgate.net In sheep treated with both LPS and this compound, cumulative feed intake remained suppressed for 48 hours, similar to sheep treated with LPS alone. nih.govresearchgate.net

A study involving a Salmonella challenge in recently weaned pigs also found that co-treatment with this compound did not result in increased feed intake. makhillpublications.co

Interactive Data Table: Effect of this compound on LPS-Induced Anorexia in Sheep

| Treatment Group | Cumulative Feed Intake at 48h (Compared to Control) |

| Saline + Saline | Baseline |

| Saline + this compound | Increased |

| LPS + Saline | Decreased |

| LPS + this compound | Decreased |

Data from a study on the long-term feed intake regulation in sheep mediated by opioid receptors. nih.govresearchgate.net

Endocrine System Modulation

In addition to its effects on appetite, this compound has been shown to modulate the endocrine system in preclinical models. In recently weaned pigs, treatment with this compound led to transient increases in circulating concentrations of growth hormone (GH) at 1 and 1.5 hours post-injection. nih.gov The same study also observed a transient increase in cortisol concentrations at 3.5 and 4 hours post-injection in pigs treated with this compound compared to controls. nih.gov

Stimulation and Transient Increase of Growth Hormone (GH) Secretion

This compound has been demonstrated to be a potent stimulator of somatotropin (Growth Hormone, GH) secretion in several animal species, including sheep, pigs, and rats. nih.gov Peripheral administration of SD-33 results in a significant and transient increase in circulating GH levels. nih.govnih.gov

In sheep, intravenous administration of SD-33 stimulated a significant increase in circulating GH levels within five minutes of injection. nih.gov Notably, this response was not diminished with repeated intravenous injections administered at two-hour intervals. nih.gov In both hogs and rats, subcutaneous and oral administration of SD-33 also led to a significant increase in plasma GH concentrations. nih.gov The stimulatory effect of SD-33 on GH secretion is believed to be mediated through mu opiate receptors, as the response can be blocked by the opioid antagonist naloxone (B1662785). nih.gov

Table 1: Effect of this compound on Growth Hormone (GH) Secretion in Various Animal Models

| Animal Model | Route of Administration | Observation | Time to Peak Effect |

|---|---|---|---|

| Sheep | Intravenous | Significant increase in circulating GH | Within 5 minutes |

| Pigs | Subcutaneous | Significant increase in plasma GH | Within 30 minutes |

| Pigs | Oral | Significant increase in circulating GH | Within 30 minutes, sustained for at least 2 hours |

| Rats | Subcutaneous | Significant increase in plasma GH | Within 30 minutes |

| Rats | Oral | Significant elevation in plasma GH | 30 minutes post-gavage |

Alterations in Circulating Cortisol Levels

In addition to its effects on GH, this compound has been observed to cause transient alterations in circulating cortisol levels in recently weaned pigs. nih.gov In one study, pigs treated with SD-33 exhibited a temporary increase in circulating cortisol concentrations at 3.5 and 4 hours post-injection compared to control animals. nih.gov

Table 2: Effect of this compound on Circulating Cortisol Levels in Weaned Pigs

| Animal Model | Observation | Time of Observation |

|---|---|---|

| Pigs | Transient increase in circulating cortisol | 3.5 and 4 hours post-injection |

Immune System Modulation

Effects on Circulating Leukocyte Populations (Total White Blood Cells, Monocytes, Lymphocytes, Neutrophils)

Studies in recently weaned pigs have indicated that this compound can influence circulating leukocyte populations. nih.gov Following administration, increased numbers of circulating neutrophils, lymphocytes, and monocytes were observed. nih.gov

Selective Augmentation of Monocyte Numbers

Further analysis of the leukocyte response in pigs treated with SD-33 suggested a tendency towards a selective increase in the number of circulating monocytes. nih.gov

Table 3: Immunomodulatory Effects of this compound in Weaned Pigs

| Leukocyte Population | Observed Effect |

|---|---|

| Neutrophils | Increased numbers |

| Lymphocytes | Increased numbers |

| Monocytes | Increased numbers, with a tendency for selective augmentation |

Immune Cell Responses during Specific Pathogen Challenges (e.g., Salmonella enterica)

Scientific literature detailing the specific effects of this compound on immune cell responses during a challenge with Salmonella enterica or other specific pathogens in preclinical animal models is not currently available.

Other Observed Neurophysiological Activities

This compound has been shown to exert neurophysiological effects related to appetite regulation in swine. scienceopen.com Its administration appears to influence the expression of genes in the hypothalamus that are key to regulating appetite. scienceopen.com These effects are thought to be mediated, at least in part, by the μ-opioid receptor and involve actions on the melanocortinergic pathway. scienceopen.com For instance, treatment with SD-33 was found to alter the expression of the μ-opioid receptor and the melanocortin 4 receptor in the hypothalamus of weaned pigs. scienceopen.com

Analgesic Potency in Comparative Preclinical Assays

The analgesic properties of this compound have been evaluated using established preclinical assays that measure a compound's ability to alleviate pain. These studies have provided insights into its potency, often in comparison to morphine, a standard opioid analgesic.

In vitro, the opioid activity of this compound was determined by its ability to inhibit the electrically evoked contractions of the isolated guinea pig ileum. This assay is a classic pharmacological method to assess the potency of opioid receptor agonists.

In vivo studies in mice have further characterized the analgesic profile of this compound. Two common models for assessing analgesia were employed: the tail-flick test and the phenylquinone writhing test. The tail-flick test measures the latency of a mouse to move its tail away from a heat source, indicating a spinal reflex to a noxious stimulus. The phenylquinone writhing test, on the other hand, involves injecting a chemical irritant to induce abdominal constrictions, or "writhes," which is a model of visceral pain. In the phenylquinone writhing test, this compound demonstrated analgesic activity.

A notable finding from these preclinical assays is the significant increase in analgesic potency observed with the N-methylation of the phenethylamide group in a related compound, leading to the structure of this compound. This structural modification markedly enhanced its analgesic activity in vivo.

Comparative Analgesic Potency of this compound and Morphine

| Assay | Test Species | This compound Potency | Morphine Potency |

|---|---|---|---|

| Guinea Pig Ileum Assay | Guinea Pig | Potent Opioid Activity | Standard Opioid Agonist |

| Tail Flick Test | Mouse | Analgesic Activity Observed | Standard Opioid Analgesic |

| Phenylquinone Writhing Test | Mouse | Analgesic Activity Observed | Standard Opioid Analgesic |

Central Nervous System Actions

Beyond its direct analgesic effects, this compound has been shown to exert other actions within the central nervous system (CNS) in preclinical animal models. These effects are primarily related to the modulation of appetite and hormone secretion.

Studies in sheep have demonstrated that this compound can influence feed intake. Intravenous administration of the compound was found to increase the consumption of concentrate feed. This effect on appetite suggests an interaction with central pathways that regulate feeding behavior. The orexigenic (appetite-stimulating) effects appear to be mediated by μ-opioid receptors located in key brain regions such as the nucleus accumbens and the nucleus of the solitary tract.

In addition to its effects on feeding, this compound has been shown to stimulate the secretion of somatotropin, also known as growth hormone (GH), in sheep, hogs, and rats following peripheral administration. researchgate.net This stimulation of GH release was observed after intravenous, subcutaneous, and oral administration. researchgate.net The ability of the opioid antagonist naloxone to block this effect indicates that the GH-releasing action of this compound is mediated through μ-opioid receptors. researchgate.net

Furthermore, research in recently weaned pigs has shown that this compound can increase feed intake. nih.govresearchgate.net Studies in this model also revealed that the compound can transiently increase levels of growth hormone and cortisol. tennessee.edu The effects of this compound on hypothalamic gene expression have also been investigated in pigs. nih.gov Treatment with this compound was found to partially mitigate the effects of weaning on the expression of key appetite-regulating genes, with these actions appearing to be mediated at least in part by the μ-opioid receptor and involving the melanocortinergic pathway. nih.gov

Observed Central Nervous System Effects of this compound in Preclinical Models

| CNS Effect | Animal Model | Observed Outcome | Receptor-Mediated |

|---|---|---|---|

| Feed Intake | Sheep | Increased concentrate feed intake. researchgate.net | Yes (μ-opioid) |

| Feed Intake | Pigs | Increased feed intake post-weaning. nih.govresearchgate.net | Yes (μ-opioid) |

| Hormone Secretion | Sheep, Hogs, Rats | Stimulation of growth hormone (somatotropin) secretion. researchgate.net | Yes (μ-opioid) researchgate.net |

| Hormone Secretion | Pigs | Transient increase in growth hormone and cortisol levels. tennessee.edu | Not specified |

| Gene Expression | Pigs | Partial abrogation of weaning effects on appetite-regulating gene expression. nih.gov | Yes (μ-opioid) nih.gov |

Research Methodologies and Experimental Design in Syndyphalin Sd 33 Studies

Utilization of Diverse In Vivo Animal Models (Pigs, Sheep, Rats)

To understand the physiological effects of Syndyphalin SD-33 in a whole-organism context, researchers have utilized various in vivo animal models. The choice of animal model is critical and is often dictated by the specific physiological system being investigated.

Pigs: The weanling pig has been used as a model to study the effects of this compound on feed intake and stress responses associated with weaning. In a notable study, recently weaned pigs were administered this compound to assess its impact on daily and cumulative feed intake over a seven-day period. This model is particularly relevant for agricultural research, where improving feed intake in post-weaning animals is of economic importance.

Sheep: Sheep have also been a key animal model in the study of this compound, particularly in research focused on the regulation of feed intake. Experiments have been designed to measure cumulative feed intake at various time points following intravenous administration of the compound. This model allows for the detailed study of metabolic and appetitive responses to opioid compounds in a ruminant species.

Rats: While specific studies focusing solely on this compound in rats are not prominently detailed in the reviewed literature, the rat is a ubiquitous model in preclinical opioid research. Methodologies such as the warm-water tail-withdrawal assay are commonly used in rats to assess the antinociceptive effects of opioid compounds. Given the foundational role of rodent models in pharmacology, it is a plausible model for further investigation of this compound's broader physiological and behavioral effects.

A summary of findings from in vivo studies is presented in the table below:

| Animal Model | Key Research Focus | Illustrative Finding |

| Pigs | Post-weaning feed intake and stress | Treatment with this compound led to an increase in daily feed intake. |

| Sheep | Regulation of feed intake | Intravenous administration of this compound resulted in a delayed but significant increase in cumulative feed intake at 24 and 48 hours post-injection. |

| Rats | General opioid pharmacology (by extension) | Standard models for assessing analgesic and other central nervous system effects of opioids. |

Molecular Biology Techniques for Gene Expression Analysis (e.g., qPCR, RT-PCR)

While the direct application of molecular biology techniques to study the effects of this compound on gene expression is not extensively documented in the available literature, these methods are fundamental in modern pharmacological research. Techniques such as quantitative polymerase chain reaction (qPCR) and reverse transcription PCR (RT-PCR) are powerful tools for understanding how opioid compounds modulate cellular function at the genetic level.

In the context of opioid research, these techniques would be employed to:

Quantify changes in the expression of opioid receptor genes: To determine if this compound administration leads to an upregulation or downregulation of its target receptors (e.g., the mu-opioid receptor).

Investigate downstream signaling pathways: To measure changes in the expression of genes involved in the intracellular cascades that are activated by opioid receptor stimulation.

Assess the genetic basis of physiological responses: For instance, to study how this compound might alter the expression of genes related to appetite regulation in the hypothalamus.

The general methodology for such a study would involve:

Tissue Collection: Harvesting of relevant tissues (e.g., brain regions, gastrointestinal tissue) from animal models at various time points after this compound administration.

RNA Extraction: Isolation of total RNA from the collected tissue samples.

Reverse Transcription: Conversion of the extracted RNA into complementary DNA (cDNA).

PCR Amplification: Using specific primers to amplify target genes of interest from the cDNA. qPCR allows for the real-time monitoring of this amplification, enabling quantification of the initial amount of target mRNA.

Pharmacological Intervention Studies Employing Opioid Antagonists

A cornerstone of pharmacological research is the use of antagonists to confirm the mechanism of action of a novel compound. In the study of this compound, the non-selective opioid antagonist naloxone (B1662785) has been instrumental.

The experimental design of these intervention studies typically involves a factorial arrangement where animals are treated with:

Vehicle (e.g., saline)

this compound alone

Naloxone alone

A combination of naloxone and this compound

By comparing the physiological responses across these groups, researchers can determine if the effects of this compound are mediated by opioid receptors. A key finding from such studies is that the increase in feed intake induced by this compound in sheep can be blocked by the co-administration of naloxone. This provides strong evidence that this compound exerts its effects through the opioid system.

The table below summarizes the outcomes of a pharmacological intervention study design:

| Treatment Group | Expected Physiological Response (e.g., Feed Intake) | Implication |

| Vehicle | Baseline | Establishes a control for comparison. |

| This compound | Increased | Demonstrates the primary effect of the compound. |

| Naloxone | Decreased or no change | Characterizes the effect of the antagonist alone. |

| Naloxone + this compound | Baseline or decreased | If the effect of this compound is blocked, it confirms an opioid receptor-mediated mechanism. |

In Vitro Bioassays for Receptor Agonist Activity and Selectivity

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. The basic principle involves competing the unlabeled compound (this compound) with a radiolabeled ligand that has a known high affinity for the target receptor (e.g., the mu-opioid receptor). The concentration of this compound that inhibits 50% of the binding of the radioligand (IC50) is determined, and from this, the Ki value can be calculated. A lower Ki value indicates a higher binding affinity.

Functional Assays: These assays measure the biological response elicited by the binding of a compound to its receptor. For G-protein coupled receptors like the opioid receptors, common functional assays include:

cAMP (cyclic adenosine monophosphate) Assays: Opioid receptors are typically Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Assays that measure changes in cAMP levels can therefore quantify the agonist or antagonist activity of a compound.

GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is a measure of the compound's efficacy.

Receptor Internalization Assays: These assays visualize or quantify the movement of the receptor from the cell surface to the interior of the cell following agonist binding, which is a key aspect of receptor regulation.

Selectivity Profiling: To determine the selectivity of this compound, it would be tested in binding and functional assays against a panel of different opioid receptor subtypes (mu, delta, kappa) and potentially other non-opioid receptors.

Methodological Considerations for Assessing Temporal Dynamics of Physiological Responses

A critical aspect of the experimental design in this compound research is the assessment of the temporal dynamics of its effects. This involves measuring physiological responses at multiple time points following the administration of the compound.

In the studies on feed intake in sheep, for example, measurements were not taken at a single time point but rather at intervals (e.g., 2, 4, 6, 8, 24, and 48 hours) post-injection. This methodological approach is crucial for several reasons:

Onset of Action: It allows for the determination of how quickly the compound begins to exert its effects.

Peak Effect: It helps to identify the time at which the compound has its maximum physiological impact.

Duration of Action: It provides information on how long the effects of the compound persist.

The findings from these temporal studies have revealed that the effects of this compound on feed intake in sheep have a delayed onset, with significant increases not being observed until 24 hours post-administration and continuing for up to 48 hours. This contrasts with other physiological effects of opioids, which can be much more rapid. Careful consideration of the time course of effects is therefore essential for a complete understanding of the pharmacological profile of this compound.

Future Research Directions and Unaddressed Questions Regarding Syndyphalin Sd 33

Deeper Elucubration of Mechanisms Underlying Prolonged and Cumulative Feed Intake Regulation

Current research indicates that Syndyphalin SD-33 stimulates feed intake in livestock, with effects becoming apparent over a prolonged period of 24 to 48 hours. nih.gov The primary mechanism is understood to be mediated through opioid receptors; however, the downstream molecular and neural pathways responsible for this sustained effect remain to be fully elucidated.

A significant area for future investigation lies in the compound's influence on the hypothalamic melanocortin system, a key regulator of appetite and energy homeostasis. nih.gov Studies in weaned pigs have shown that this compound administration can alter the expression of crucial appetite-regulating genes within the hypothalamus. nih.gov Specifically, treatment with SD-33 was found to down-regulate the expression of the μ-opioid receptor (MOR) on days 1 and 4 post-treatment, suggesting a feedback mechanism in response to receptor agonism. nih.gov Furthermore, SD-33 appeared to mitigate the weaning-induced increase in the expression of the melanocortin 4 receptor (MC4R). nih.gov The expression of agouti-related protein (AGRP), an antagonist of MC4R, was also affected, showing an increase at day 4 and a decrease at day 7 in SD-33 treated pigs compared to controls. nih.gov

These findings suggest that this compound's regulation of feed intake is more complex than simple opioid receptor activation and involves modulation of the intricate interplay between the opioid and melanocortin pathways. Future research should aim to:

Map the specific neuronal circuits in the hypothalamus and other brain regions that are activated or inhibited by this compound to produce its effects on appetite.

Investigate the long-term changes in gene and protein expression of other neuropeptides and receptors involved in energy balance following chronic administration of this compound.

Explore the potential role of neuroplasticity in the sustained effects of this compound on feeding behavior.

| Gene | Effect of this compound Treatment in Weaned Pigs | Time Point of Observed Effect |

| μ-opioid receptor (MOR) | Decreased expression | Day 1 and Day 4 |

| Melanocortin 4 receptor (MC4R) | Abrogated weaning-induced increase in expression | Day 1 |

| Agouti-related protein (AGRP) | Increased expression | Day 4 |

| Decreased expression | Day 7 |

Comprehensive Analysis of Temporal and Dose-Response Relationships of All Observed Effects

The current body of research provides snapshots of the effects of this compound at specific time points and a limited number of doses. A more comprehensive understanding of its pharmacological profile requires a detailed analysis of the temporal and dose-response relationships for all its observed physiological effects.

In sheep, doses of 0.05 and 0.1 micromol/kg of body weight were shown to increase cumulative feed intake at 48 hours, with the higher dose also showing an effect at 24 hours. researchgate.net In pigs, a single dose was used to assess effects on gene expression and circulating hormones. nih.gov Transient increases in growth hormone and cortisol have been noted, but the full time-course of these and other potential hormonal changes at varying doses is not well-documented. researchgate.net

Future studies should systematically evaluate:

The dose-dependent effects of this compound on feed intake, growth hormone, cortisol, and immune cell populations.

The complete time-course of these effects, from immediate post-administration to several days or weeks, to determine the onset, peak, and duration of action for each physiological parameter.

The potential for tachyphylaxis or sensitization with repeated administration.

A thorough characterization of these relationships is critical for determining the optimal administration strategies for any potential therapeutic applications and for understanding the full physiological impact of the compound.

In-depth Investigation into the Full Spectrum of Immunomodulatory Actions and Potential Long-Term Effects

Preliminary findings suggest that this compound may possess immunomodulatory properties. Treatment in weaned pigs tended to selectively increase the number of circulating monocytes. This observation, coupled with the known presence of opioid receptors on various immune cells, points to a direct or indirect interaction of this compound with the immune system. nih.govmdpi.comnih.gov

The broader family of mu-opioid receptor agonists is known to exert complex and sometimes contradictory effects on immune function, including both immunosuppressive and immunostimulatory activities. nih.govfrontiersin.org These effects can manifest as alterations in natural killer cell activity, T and B cell responses, and the production of cytokines. nih.govmdpi.com The specific impact of a given opioid agonist can be dose- and time-dependent. nih.gov

A critical area for future research is to:

Conduct comprehensive in vitro and in vivo studies to characterize the full spectrum of this compound's effects on different immune cell populations (e.g., T-lymphocytes, B-lymphocytes, macrophages, and natural killer cells).

Investigate the influence of this compound on the production of pro- and anti-inflammatory cytokines.

Assess the long-term immunological consequences of chronic this compound administration, including potential impacts on immune surveillance and susceptibility to pathogens.

Comparative Efficacy and Mechanistic Studies with Other Synthetic Opioid Agonists and Endogenous Enkephalins

This compound is one of many synthetic analogs of endogenous enkephalins. To better understand its unique properties and potential advantages, comparative studies with other opioid compounds are essential. While endogenous enkephalins generally show a higher affinity for delta-opioid receptors, this compound is characterized as a mu-opioid receptor ligand. nih.govnih.gov

Future research should focus on:

Direct, head-to-head comparisons of the efficacy of this compound with other synthetic mu-opioid agonists (e.g., DAMGO) and endogenous enkephalins in modulating feed intake, hormonal release, and immune function.

Comparative mechanistic studies to determine if these compounds elicit their effects through identical or divergent intracellular signaling pathways, even when acting on the same receptor.

Elucidation of the receptor binding kinetics and functional selectivity of this compound in comparison to other opioids, which may explain differences in their physiological effects.

Such studies will help to position this compound within the broader landscape of opioid pharmacology and identify any unique therapeutic windows it may offer.

Exploration of Novel Therapeutic or Physiological Applications Based on Current Findings

The established effects of this compound on appetite and stress hormones suggest several potential therapeutic applications, particularly in veterinary medicine. youtube.combachem.com The ability to mitigate the negative effects of weaning on appetite-regulating genes in pigs is a promising avenue for improving animal welfare and productivity. nih.gov

Beyond this, future research could explore:

The potential use of this compound as a supportive therapy in animals experiencing anorexia or cachexia due to chronic disease.

Its application in aquaculture or other areas of animal husbandry where feed intake is a critical factor for growth and health. nih.gov

Given its enkephalin-based structure, further investigation into its analgesic properties and potential as a safer alternative to traditional opioids is warranted. nih.gov The development of multifunctional enkephalin analogs with unique receptor profiles for treating chronic pain is an active area of research. mdpi.com

The neuroprotective effects observed with other enkephalin analogs could be a new research direction for SD-33. mdpi.com

Q & A

Q. How should conflicting hypotheses about this compound’s off-target effects be prioritized for experimental testing?

- Methodological Answer : Use computational prioritization tools (e.g., polypharmacology prediction algorithms, STRING database for protein interaction networks). Validate top candidates via high-throughput screening or SPR-based binding assays. Apply the Bradford Hill criteria to assess causal relationships between off-target hits and observed phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.